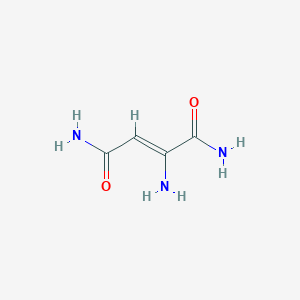
1-chloro-2-methanidylbenzene;chlorozinc(1+)
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
. This compound is commonly used in organic synthesis, particularly in the formation of carbon-carbon bonds.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
1-chloro-2-methanidylbenzene;chlorozinc(1+) can be synthesized through the reaction of 2-chlorobenzyl chloride with zinc in the presence of a suitable solvent such as tetrahydrofuran (THF) . The reaction typically proceeds under an inert atmosphere to prevent oxidation of the zinc reagent.
Industrial Production Methods
In an industrial setting, the production of 1-chloro-2-methanidylbenzene;chlorozinc(1+) involves the same basic reaction but on a larger scale. The process is optimized for efficiency and yield, often using continuous flow reactors to maintain consistent reaction conditions and improve safety .
Análisis De Reacciones Químicas
Types of Reactions
1-chloro-2-methanidylbenzene;chlorozinc(1+) primarily undergoes nucleophilic substitution reactions. It can react with various electrophiles to form new carbon-carbon bonds .
Common Reagents and Conditions
Common reagents used in reactions with 1-chloro-2-methanidylbenzene;chlorozinc(1+) include aldehydes, ketones, and other carbonyl compounds. The reactions are typically carried out in anhydrous conditions to prevent hydrolysis of the zinc reagent .
Major Products
The major products formed from reactions involving 1-chloro-2-methanidylbenzene;chlorozinc(1+) are often secondary or tertiary alcohols, depending on the nature of the electrophile used .
Aplicaciones Científicas De Investigación
1-chloro-2-methanidylbenzene;chlorozinc(1+) has a wide range of applications in scientific research:
Mecanismo De Acción
The mechanism by which 1-chloro-2-methanidylbenzene;chlorozinc(1+) exerts its effects involves the formation of a zinc-carbon bond, which acts as a nucleophile in subsequent reactions. This nucleophilic center can attack electrophilic carbon atoms, leading to the formation of new carbon-carbon bonds . The molecular targets and pathways involved are primarily related to organic synthesis and the formation of complex molecular structures .
Comparación Con Compuestos Similares
Similar Compounds
1-chloro-2-ethynylbenzene: This compound is used in click chemistry and contains an alkyne group that can undergo copper-catalyzed azide-alkyne cycloaddition.
2-chlorobenzyl chloride: A precursor to 1-chloro-2-methanidylbenzene;chlorozinc(1+), used in similar synthetic applications.
Uniqueness
1-chloro-2-methanidylbenzene;chlorozinc(1+) is unique due to its ability to form stable zinc-carbon bonds, which are highly reactive and useful in a variety of organic synthesis reactions. This makes it a valuable reagent in the formation of complex organic molecules .
Propiedades
IUPAC Name |
1-chloro-2-methanidylbenzene;chlorozinc(1+) |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H6Cl.ClH.Zn/c1-6-4-2-3-5-7(6)8;;/h2-5H,1H2;1H;/q-1;;+2/p-1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GUHAQRYHECFSSL-UHFFFAOYSA-M |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
[CH2-]C1=CC=CC=C1Cl.Cl[Zn+] |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H6Cl2Zn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
226.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![(5E)-5-[[3-[2-[methyl-(5-phenylmethoxypyridin-2-yl)amino]ethoxy]phenyl]methylidene]-1,3-thiazolidine-2,4-dione](/img/structure/B12340050.png)
![[(1R)-1-(1,4-dihydroxy-5,8-dioxonaphthalen-2-yl)-4-methylpent-3-enyl] 3-methylbutanoate](/img/structure/B12340056.png)




![(8R,9s,10r,13s,14s,17r)-3-ethoxy-13-ethyl-17-ethynyl-2,7,8,9,10,11,12,14,15,16-decahydro-1h-cyclopenta[a]phenanthren-17-ol](/img/structure/B12340097.png)

![Phenol, 4-[1-[4-(2-chloroethoxy)phenyl]-2-phenyl-1-buten-1-yl-3,3,4,4,4-d5]-](/img/structure/B12340103.png)
![6-Bromo-3-methylbenzo[d]isoxazol-4-ol](/img/structure/B12340108.png)




